An In-depth Technical Guide to Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate: Synthesis, Characterization, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate, a derivative of the versatile 2-aminobenzothiazole core. While direct experimental data for this specific sodium salt is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and potential therapeutic applications. The content herein is structured to empower researchers with the foundational knowledge required to explore the scientific and medicinal potential of this compound.
Molecular Structure and Chemical Identity
Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate is the sodium salt of 2-[(1,3-benzothiazol-2-yl)amino]acetic acid. The core of this molecule is the benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene ring and a thiazole ring. This heterocyclic scaffold is a prominent feature in numerous pharmacologically active compounds.
Chemical Identifiers for the Parent Acid (2-[(1,3-benzothiazol-2-yl)amino]acetic acid):
| Identifier | Value |
| Molecular Formula | C9H8N2O2S |
| IUPAC Name | 2-[(1,3-benzothiazol-2-yl)amino]acetic acid[1] |
| SMILES | C1=CC=C2C(=C1)N=C(S2)NCC(=O)O[1] |
| InChI | InChI=1S/C9H8N2O2S/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,10,11)(H,12,13)[1] |
| InChIKey | NQWYPNHFJRHOKO-UHFFFAOYSA-N[1] |
| Monoisotopic Mass | 208.03065 Da[1] |
The structure of the parent acid is depicted below:
Caption: Chemical structure of 2-[(1,3-benzothiazol-2-yl)amino]acetic acid.
Rationale for Synthesis and Potential Applications
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[2][3][4] The introduction of an aminoacetic acid moiety at the 2-position of the benzothiazole ring can enhance solubility and provide a handle for further chemical modifications, potentially leading to compounds with improved pharmacokinetic profiles and novel mechanisms of action. The sodium salt form is typically pursued to further increase aqueous solubility, which is a critical factor for in vitro biological screening and for the formulation of parenteral drug products.
Proposed Synthetic Pathway
A logical and well-documented approach to the synthesis of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate involves a two-step process starting from the commercially available 2-aminobenzothiazole.
Caption: Proposed two-step synthesis of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate.
Step 1: Synthesis of Ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate
The first step involves the N-alkylation of 2-aminobenzothiazole with ethyl chloroacetate. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. Acetone is a commonly used solvent for this transformation.[5][6]
Experimental Protocol:
-
To a solution of 2-aminobenzothiazole (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate.
Step 2: Synthesis of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate
The second step is the saponification of the ethyl ester to the corresponding carboxylic acid, followed by in-situ formation of the sodium salt. This is a standard ester hydrolysis reaction using a strong base like sodium hydroxide.
Experimental Protocol:
-
Dissolve Ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the ethanolic solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is the crude Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate.
-
The product can be purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum.
Characterization
A comprehensive characterization of the synthesized compounds is crucial to confirm their identity and purity. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point: To determine the purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups. For Ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate, characteristic peaks would include N-H stretching, C=O stretching of the ester, and C=N stretching of the benzothiazole ring. For the final sodium salt, the C=O stretching of the carboxylate anion would be observed at a lower wavenumber compared to the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzothiazole ring, the methylene protons of the acetate moiety, and the N-H proton. The ¹³C NMR would confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
Potential Biological Activities and Therapeutic Applications
While specific biological data for Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate is scarce, the extensive research on 2-aminobenzothiazole derivatives provides a strong basis for predicting its potential therapeutic applications.
Antimicrobial and Antifungal Activity
Derivatives of 2-aminobenzothiazole have been widely reported to possess significant antibacterial and antifungal properties.[4][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. It is plausible that Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate could exhibit similar activities against a range of pathogenic bacteria and fungi.
Anti-inflammatory and Analgesic Activity
Numerous studies have demonstrated the anti-inflammatory and analgesic potential of 2-aminobenzothiazole derivatives.[2][9][10] These compounds may exert their effects through the inhibition of inflammatory mediators. The structural features of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate make it a candidate for investigation as a novel non-steroidal anti-inflammatory drug (NSAID).
Anticancer Activity
The benzothiazole scaffold is present in several compounds with demonstrated anticancer activity. The mechanism often involves the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation. Further investigation into the cytotoxic effects of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate against various cancer cell lines is warranted.
Future Directions and Conclusion
This technical guide has outlined the chemical identity, a plausible synthetic route, and the potential therapeutic applications of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate, based on the established chemistry and pharmacology of its structural analogs. The synthesis is straightforward and utilizes readily available starting materials.
For researchers and drug development professionals, this compound represents a promising starting point for the design and discovery of novel therapeutic agents. Future work should focus on the actual synthesis and rigorous characterization of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate, followed by comprehensive in vitro and in vivo screening to evaluate its biological activity profile. Such studies will be instrumental in unlocking the full therapeutic potential of this and related benzothiazole derivatives.
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